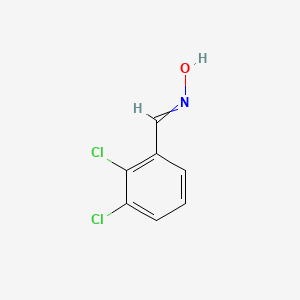

2,3-Dichlorobenzaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

N-[(2,3-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H |

InChI Key |

UDEADLUKAYYZNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichlorobenzaldehyde Oxime

Conventional Synthetic Routes

Conventional methods for the preparation of 2,3-Dichlorobenzaldehyde (B127699) oxime are characterized by their directness and reliance on well-established chemical transformations. These routes are broadly categorized into the oximation of 2,3-Dichlorobenzaldehyde and indirect methods commencing from aniline (B41778) derivatives.

Oximation of 2,3-Dichlorobenzaldehyde

The most direct and common method for synthesizing 2,3-Dichlorobenzaldehyde oxime is the reaction of 2,3-Dichlorobenzaldehyde with a hydroxylamine (B1172632) derivative. This reaction, known as oximation, involves the condensation of the aldehyde with hydroxylamine, typically supplied as its hydrochloride salt, to form the corresponding oxime.

The reaction between 2,3-Dichlorobenzaldehyde and hydroxylamine hydrochloride is typically carried out in a suitable solvent system, which can be aqueous, alcoholic, or a mixture thereof. The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. For instance, a high-yield synthesis has been reported using methanol (B129727) as the solvent in the presence of a base like pyridine, affording the desired oxime in near-quantitative yield. masterorganicchemistry.com

In a general procedure applicable to aromatic aldehydes, the reaction can be conducted in a mixture of formic acid and water. ambeed.com The aldehyde is dissolved in this solvent system along with hydroxylamine hydrochloride and a catalyst. The reaction mixture is then heated to facilitate the condensation. Upon completion, the product is typically isolated by cooling the reaction mixture and precipitating the oxime by adding water.

The oximation reaction is often catalyzed by a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the formation of the free hydroxylamine nucleophile and, consequently, the oxime.

Sodium Acetate (B1210297): Sodium acetate is a commonly employed weak base in oximation reactions. ambeed.com In the synthesis of a Schiff base analogue from 2,3-dichlorobenzaldehyde, sodium acetate was used as a catalyst in refluxing ethyl alcohol. researchgate.net Its role is to act as a proton acceptor, neutralizing the HCl released and maintaining a favorable pH for the reaction to proceed. A general procedure for the oximation of aromatic aldehydes involves the use of sodium acetate in a formic acid/water solvent system at an elevated temperature. ambeed.com

Sodium Hydroxide (B78521): A stronger base like sodium hydroxide can also be used to facilitate the oximation. In a patented method for producing an isoxazole (B147169) compound, the synthesis of the precursor, 2,6-dichlorobenzaldehyde (B137635) oxime, was achieved by reacting the aldehyde with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide, followed by the addition of ethanol (B145695) as a co-solvent. The reaction proceeds at an elevated temperature for an extended period.

The choice between a weak base like sodium acetate and a strong base like sodium hydroxide can influence the reaction rate and potentially the formation of side products. While a strong base can accelerate the reaction, it may also promote undesired side reactions, depending on the substrate's sensitivity.

Table 1: Oximation of Aromatic Aldehydes with Hydroxylamine Hydrochloride

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes (General) | Sodium Acetate | Formic Acid/Water | 80 | Not specified | ambeed.com |

| 2,3-Dichlorobenzaldehyde | Pyridine | Methanol | Not specified | 99 | masterorganicchemistry.com |

| 2,6-Dichlorobenzaldehyde | Sodium Hydroxide | Water/Ethanol | 70 | 94.5 |

Reaction with Hydroxylamine Hydrochloride in Aqueous/Alcoholic Media

Indirect Routes via Diazonium Salts

An alternative synthetic approach to 2,3-Dichlorobenzaldehyde and its derivatives involves the use of diazonium salts, which are versatile intermediates in organic synthesis. This indirect route typically starts from the corresponding aniline.

A patented process describes the preparation of 2,3-dichlorobenzaldehyde through the reaction of a diazonium salt, prepared from 2,3-dichloroaniline (B127971) hydrochloride, with formaldehyde (B43269) oxime. google.com In this reaction, the diazonium salt is generated by treating 2,3-dichloroaniline hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt solution is then reacted with a pre-formed aqueous solution of formaldehyde oxime. While the patent focuses on the isolation of 2,3-dichlorobenzaldehyde after an acid hydrolysis step, the initial product of the reaction between the diazonium salt and formaldehyde oxime is logically the this compound. This intermediate is then hydrolyzed in situ to yield the final aldehyde product. The formation of the oxime occurs when the diazonium salt reacts with formaldehyde oxime, leading to the substitution of the diazonium group with the formaldoxime (B1209246) moiety.

The reaction between the diazonium salt and formaldehyde oxime is facilitated by the presence of a copper salt catalyst, a hallmark of the Sandmeyer reaction and related transformations. google.com

Copper Salts: Copper(I) salts are known to catalyze the decomposition of diazonium salts, proceeding through a radical mechanism. masterorganicchemistry.com In the context of the reaction with formaldehyde oxime, a copper(II) salt such as copper sulfate (B86663) is used, which is reduced in situ to the active copper(I) species by a reducing agent like sodium bisulfite or sodium sulfite. google.com The copper(I) catalyst facilitates the conversion of the diazonium salt to an aryl radical, which then reacts with formaldehyde oxime to form the desired product.

Ammonium (B1175870) Ions: The patent for the synthesis of 2,3-dichlorobenzaldehyde also highlights the introduction of an ammonium ion compound as a stabilizing agent during the reduction of the cupric salt catalyst. google.com While the precise stabilizing mechanism of the ammonium ion is not fully elucidated in the provided context, in diazonium salt chemistry, controlling the pH and ionic strength of the reaction medium is crucial for the stability of the diazonium salt and for optimizing the reaction yield. Ammonium salts can act as buffers and may also influence the coordination sphere of the copper catalyst, thereby modulating its activity and stability.

Table 2: Indirect Synthesis of 2,3-Dichlorobenzaldehyde via Diazonium Salt

| Starting Material | Reagents | Catalyst System | Stabilizer | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloroaniline Hydrochloride | Sodium Nitrite, Formaldehyde Oxime, Sodium Acetate | Copper Sulfate, Sodium Bisulfite | Ammonium Ion Compound | This compound | 2,3-Dichlorobenzaldehyde | google.com |

Formation from 2,3-Dichloroaniline Hydrochloride and Formaldehyde Oxime

Advanced and Green Synthetic Approaches for Oximes

The synthesis of oximes, including this compound, has evolved significantly, moving towards greener and more efficient chemical processes. numberanalytics.com These advancements prioritize reduced environmental impact, enhanced safety, and improved economic viability. numberanalytics.com The traditional condensation of carbonyl compounds with hydroxylamine hydrochloride often requires conditions or catalysts that are not environmentally benign, leading to the development of superior alternatives. orientjchem.orgxisdxjxsu.asiaijprajournal.com

Environmentally Benign Catalysis (e.g., Glutamic Acid, CdSO4, Oxone®/Ethylenediamine (B42938) Systems)

Green chemistry principles have spurred the adoption of eco-friendly catalysts that minimize hazardous waste and improve reaction conditions. ijprajournal.com

Glutamic Acid: Amino acids have emerged as effective and environmentally friendly catalysts for oximation. xisdxjxsu.asia In a typical procedure, an aldehyde is refluxed with hydroxylamine hydrochloride in ethanol, using an amino acid like glutamic acid as the catalyst. xisdxjxsu.asia This method avoids the use of more toxic reagents and reduces the generation of harmful by-products. xisdxjxsu.asia

Cadmium Sulfate (CdSO₄): Cadmium sulfate has been successfully employed as a catalyst for the stereoselective synthesis of Z-arylaldoximes. orientjchem.org This method, often performed under microwave conditions in a dry medium, demonstrates high efficiency, with reported yields in the range of 84-88%. orientjchem.org

Oxone®/Ethylenediamine System: A particularly novel and green approach involves the one-pot reaction of aromatic aldehydes with ethylenediamine and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water. researchgate.netmdpi.com This method is notable for using water as a clean, economical, and safe solvent. researchgate.netmdpi.com The reaction unexpectedly produces aldoximes in excellent yields, avoiding the need for traditional basic aqueous media. researchgate.net The optimal molar ratio for this reaction was found to be 1:1.1:1 for the aldehyde, ethylenediamine, and Oxone®, respectively. mdpi.com Using more than 1.5 equivalents of Oxone® can lead to the over-oxidation of the aldehyde to its corresponding carboxylic acid. mdpi.com

| Catalytic System | Typical Solvent | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| Glutamic Acid | Ethanol | Environmentally friendly, avoids toxic reagents. | N/A | xisdxjxsu.asia |

| CdSO₄ | Dry Media (Solvent-free) | High stereoselectivity for Z-isomers, efficient under microwave irradiation. | 84-88% | orientjchem.org |

| Oxone®/Ethylenediamine | Water | Uses a green solvent, excellent yields, one-pot synthesis. | 86-93% | researchgate.netmdpi.com |

Microwave-Assisted Synthesis and Dry Media Techniques

The integration of non-conventional energy sources and reaction conditions has revolutionized oxime synthesis, offering significant reductions in reaction time and energy consumption. numberanalytics.comijsr.net

Microwave-Assisted Synthesis: Microwave irradiation is a well-established green technique that dramatically accelerates organic reactions, often leading to higher yields in minutes rather than hours. ijsr.nettandfonline.com The synthesis of oximes from aldehydes and ketones with hydroxylamine hydrochloride is highly amenable to this method. rsc.orgrsc.org This approach is not only faster but also considered easy, eco-friendly, and economical compared to conventional heating. ijsr.net For instance, chalcone (B49325) oximes have been synthesized in 120-150 seconds with high yields using microwave irradiation. ijsr.net This technique can be applied under various conditions, including solvent-free systems, further enhancing its green credentials. tandfonline.comnih.gov

Dry Media Techniques: Conducting reactions in "dry media" or under solvent-free conditions is a cornerstone of green chemistry, minimizing pollution and simplifying work-up procedures. rsc.orgresearchgate.net Several methods combine dry media with microwave irradiation for enhanced efficiency. orientjchem.orgrsc.org One approach involves grinding carbonyl compounds with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature without any solvent, a process known as grindstone chemistry. researchgate.net This solventless method provides excellent yields in a short time and minimizes waste disposal issues. researchgate.net Similarly, using solid supports like magnesium sulfate under microwave irradiation provides a rapid, solvent-free route to oximes. tandfonline.com

| Technique | Catalyst/Support | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | None specified or various | Solvent or solvent-free | Rapid (minutes), high yields, energy efficient. | ijsr.netrsc.org |

| Dry Media / Grindstone Chemistry | Bi₂O₃ | Solvent-free, room temp. | Eco-friendly, simple, quick, excellent yields. | researchgate.net |

| Microwave-Assisted Dry Media | CdSO₄ | Solvent-free, microwave | Combines speed of microwave with benefits of dry media. | orientjchem.org |

| Microwave-Assisted Solid Support | Magnesium Sulfate | Solvent-free, microwave | Operational simplicity, reduced reaction time, cleaner reaction. | tandfonline.com |

Atom Economy and By-product Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com High atom economy indicates a more sustainable process with minimal waste generation. jocpr.com

Strategies to improve atom economy in oxime-related synthesis include:

Catalytic Processes: The use of catalysts, as discussed previously, can enable more direct reaction pathways, reducing the need for stoichiometric reagents that end up as waste. xisdxjxsu.asiajocpr.com

Reaction Design: Designing reactions where by-products are benign, such as water, is highly desirable. A rhodium(III)-catalyzed reaction of aryl oximes to produce nitrile-containing molecules exemplifies this, with water being the only by-product, resulting in excellent atom economy. rsc.org

Reduction of By-products: Green synthetic methods inherently reduce by-products by eliminating solvents and hazardous reagents. numberanalytics.comresearchgate.net The development of catalyst-free systems and the use of water as a solvent are prime examples of strategies that lead to cleaner reactions and less waste. numberanalytics.comresearchgate.net

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is critical for the practical application of any synthetic method. For this compound, this involves controlling reaction conditions to favor product formation and prevent side reactions, as well as employing effective purification techniques.

Yield Optimization: The synthesis of this compound from its corresponding aldehyde has been reported with a near-quantitative yield of 99%. researchgate.net The choice of synthetic method is paramount for maximizing yield. For example, the Oxone®/ethylenediamine system in water consistently produces various aldoximes in excellent yields, typically between 86% and 93%. researchgate.net Microwave-assisted dry media synthesis is also known for producing excellent yields. rsc.org

Purity Optimization:

Starting Material Purity: The synthesis of the precursor, 2,3-Dichlorobenzaldehyde, can be achieved with high purity (≥99.25%). google.com Using a high-purity starting material is fundamental to obtaining a high-purity final product.

Controlling Side Reactions: During oximation, unwanted side reactions can decrease purity. Under acidic conditions, the Beckmann rearrangement can occur, converting the oxime into an amide. rsc.org At elevated temperatures, hydrolysis of the oxime back to the aldehyde can also take place. rsc.org Careful control of pH and temperature is therefore essential to prevent the formation of these impurities.

Purification Techniques: After the reaction, standard purification methods are employed to isolate the product. For oximes, recrystallization is a common and effective technique. The use of an ethanol/water mixture for recrystallization can effectively remove unreacted precursors and by-products. For more challenging separations, column chromatography with a suitable eluent system is a reliable option. The final product, this compound, is described as white crystals, indicating a high state of purity is achievable. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Oxime Formation

The synthesis of 2,3-Dichlorobenzaldehyde (B127699) oxime from 2,3-Dichlorobenzaldehyde and hydroxylamine (B1172632) is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. numberanalytics.commasterorganicchemistry.com

Nucleophilic Addition-Elimination Processes

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Elimination of Water: The lone pair on the oxime nitrogen assists in the elimination of a water molecule to form a protonated oxime.

Deprotonation: A base removes a proton from the nitrogen, yielding the final oxime product and regenerating the acid catalyst.

Role of Catalysts in Reaction Kinetics and Selectivity

The formation of oximes is typically catalyzed by either acid or base. nih.govresearchgate.net

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxylamine. nih.govbyjus.com However, at very low pH, the hydroxylamine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Therefore, the reaction rate is highly pH-dependent, often showing a bell-shaped profile with an optimal pH range. nih.gov

Base Catalysis: While less common for simple oxime formation, bases can play a role, particularly in ensuring the hydroxylamine is in its free, nucleophilic form. researchgate.net

Various catalysts have been explored to improve the efficiency and selectivity of oxime formation. Aniline (B41778) and its derivatives are known to catalyze oxime ligation. nih.govresearchgate.net More recently, novel catalysts are being developed to enhance reaction rates, which is particularly important in applications like bioconjugation where reactant concentrations may be low. nih.gov For the synthesis of aryl aldoximes, systems like Oxone® in water have been shown to be effective. researchgate.net

Stereochemical Aspects of Oxime Formation (E/Z Isomerism)

A significant feature of oxime chemistry is the existence of geometric isomers, designated as (E) and (Z), due to the restricted rotation around the C=N double bond. numberanalytics.comzenodo.org The terms (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) are used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules. chemguide.co.uk

For an aldoxime like 2,3-Dichlorobenzaldehyde oxime, the (E) isomer has the hydroxyl group and the aldehyde's hydrogen atom on opposite sides of the C=N bond, while the (Z) isomer has them on the same side. The stereochemical outcome of the synthesis can be influenced by reaction conditions. numberanalytics.com Often, a mixture of (E) and (Z) isomers is formed, which may interconvert under certain conditions, such as heating or acid catalysis. google.com The separation and characterization of these isomers are crucial as their reactivity can differ significantly. nih.govmaynoothuniversity.ie For instance, the Beckmann rearrangement, a key transformation of oximes, is highly stereospecific. Computational methods, such as DP4 analysis, are increasingly used to help determine the configuration of E/Z isomers. rsc.org

Mechanisms of Subsequent Transformations Involving Oximes

This compound, once formed, can participate in a variety of subsequent chemical reactions.

Conversion to Nitriles

Aldoximes can be readily dehydrated to form the corresponding nitriles. This transformation is of significant synthetic value. masterorganicchemistry.combyjus.comrsc.org The reaction is typically achieved by heating the aldoxime with a dehydrating agent. A classic method for this conversion is the Beckmann rearrangement of an aldoxime. masterorganicchemistry.combyjus.com

The mechanism of the Beckmann rearrangement for an aldoxime involves the following key steps: youtube.com

Protonation/Activation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the oxime, converting it into a better leaving group (water). byjus.comyoutube.com

Hydride Shift and Water Elimination: A hydride shift from the adjacent carbon to the electron-deficient nitrogen occurs simultaneously with the departure of the water molecule. youtube.com

Deprotonation: The resulting intermediate is then deprotonated to yield the stable nitrile.

Various reagents can facilitate this dehydration, including phosphorus-based reagents like BOP, which has been shown to convert aldoximes to nitriles under mild conditions, with the reaction appearing to be insensitive to the initial oxime stereochemistry. nih.gov Other methods involve photocatalytic processes, which can convert oximes to nitriles under metal- and cyanide-free conditions. uni-regensburg.dechemrxiv.org For instance, 2,6-dichlorobenzaldehyde (B137635) has been converted to 2,6-dichlorobenzonitrile (B3417380) in 82% yield using a visible-light-induced photocatalytic method. uni-regensburg.de

Table 1: Selected Methods for Conversion of Aldoximes to Nitriles

| Method/Reagent | Conditions | Comments |

|---|---|---|

| Beckmann Rearrangement | Acidic, Heat | Classic method, stereospecific for ketoximes, aldoximes yield nitriles. masterorganicchemistry.combyjus.com |

| BOP/DBU | CH₂Cl₂, Room Temp | Mild and efficient, insensitive to E/Z isomerism. nih.gov |

| Photocatalysis (TPP) | Visible Light, O₂, NH₄Br | Metal- and cyanide-free, applicable to sterically hindered substrates. uni-regensburg.de |

| Formic Acid/Sodium Acetate (B1210297) | H₂O, 80 °C | "One-pot" synthesis from aldehyde to nitrile. rsc.org |

Deoximation Reactions to Carbonyl Compounds

The regeneration of the parent carbonyl compound from an oxime, known as deoximation, is a crucial reaction, especially when the oxime functionality is used as a protecting group. asianpubs.orgniscpr.res.in Deoximation can be achieved through various methods, including hydrolysis, oxidation, or reduction. niscpr.res.in

Oxidative Cleavage: A variety of oxidizing agents can cleave the C=N bond to regenerate the carbonyl group. Reagents like pyridinium (B92312) chlorochromate (PCC) under microwave irradiation, or a combination of pyridinium fluorochromate (PFC) and hydrogen peroxide, have proven effective. niscpr.res.inasianpubs.org These methods are often chemoselective, allowing for the deprotection of aldoximes in the presence of other functional groups. niscpr.res.in Kinetic studies on oxidative deoximation using reagents like acid dichromate or potassium bromate (B103136) show that the reaction rates are influenced by the electronic nature of substituents on the aromatic ring. niscpr.res.inasianpubs.org

Reductive Cleavage: Metal-catalyzed deoximation can proceed through the initial cleavage of the N-O bond to form an imine, which is subsequently hydrolyzed to the carbonyl compound. niscpr.res.in

Photochemical Deoximation: Photosensitized oxidation involving singlet oxygen can also lead to the regeneration of carbonyl compounds from oximes. niscpr.res.inmpg.de

Table 2: Comparison of Deoximation Methods

| Reagent/Method | Conditions | Key Features |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Microwave Irradiation | Rapid, high yields (90-97%). niscpr.res.in |

| N-Iodosuccinimide | Acetone/H₂O, Microwave | Rapid, chemoselective, mild conditions. asianpubs.org |

| Potassium Bromate | Acetic Acid, 31 °C | Yield of aldehyde can be lower due to over-oxidation. niscpr.res.in |

| Calcium Hypochlorite/Montmorillonite K-10 | Chloroform, Room Temp | Mild, heterogeneous conditions, high yields. niscpr.res.in |

| Singlet Oxygen (Photochemical) | Photosensitizer, Light | Useful for sensitive substrates. mpg.de |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Oxime Transformations

Proton-Coupled Electron Transfer (PCET) represents a fundamental class of chemical reactions where both a proton and an electron are exchanged, often in a concerted or a closely-timed stepwise manner. sioc-journal.cn These mechanisms are crucial in a variety of chemical and biological processes, including photosynthesis and enzymatic catalysis. acs.org In the context of oxime transformations, PCET pathways are pivotal for understanding the generation of reactive intermediates. sioc-journal.cnacs.org

The transformation of oximes can proceed through several PCET pathways: stepwise electron transfer followed by proton transfer (ETPT), stepwise proton transfer followed by electron transfer (PTET), or a concerted electron-proton transfer (CEPT). sioc-journal.cn The operative mechanism is influenced by factors such as the reaction conditions and the substrate's electronic properties. nih.gov For instance, a stepwise PT/ET mechanism might be favored if a strong base is present, creating a significant concentration of the conjugate base which is easier to oxidize. acs.org Conversely, a potent oxidant could favor an ET/PT pathway. acs.org The concerted (CEPT or EPT) pathway avoids the formation of high-energy charged intermediates, which can be advantageous. sioc-journal.cnnih.gov

In the transformation of aldoximes, the initial step often involves the activation of the O-H bond. sioc-journal.cn This can lead to the formation of an iminoxyl radical, a key intermediate in the pathway to forming aldehydes. nih.gov This radical can be generated via an ET-PT sequence, particularly for oximes with low oxidation potentials, or through a hydrogen atom transfer (HAT) mechanism for those with higher oxidation potentials. nih.gov The presence of electron-withdrawing substituents on the benzaldehyde (B42025) ring, such as the chlorine atoms in this compound, generally favors the formation of nitrile products. nih.gov

The study of substituted benzaldehyde oximes has shown that those with oxidation potentials below 2.0 V tend to react with a photosensitizer like triplet chloranil (B122849) via an electron-transfer mechanism. nih.gov For oximes with oxidation potentials above this threshold, the reaction rate becomes independent of the oxidation potential, suggesting a shift to a HAT mechanism, which is primarily dependent on the O-H bond strength. nih.gov

Table 1: Key Mechanistic Pathways in Oxime Transformations

| Mechanism | Description | Influencing Factors | Intermediate Species |

| ETPT | Electron Transfer followed by Proton Transfer | Presence of a strong oxidant; Low oxidation potential of the oxime | Radical cation |

| PTET | Proton Transfer followed by Electron Transfer | Presence of a strong base; Acidity of the oxime | Anion |

| CEPT/EPT | Concerted Electron-Proton Transfer | Avoidance of high-energy intermediates | Transition state with simultaneous e-/H+ movement |

| HAT | Hydrogen Atom Transfer | High oxidation potential of the oxime; O-H bond strength | Iminoxyl radical |

This table provides a generalized overview of PCET mechanisms relevant to oxime transformations.

C(sp²)–H Difluoroalkylation Reaction Mechanisms of Aldoximes

The direct functionalization of C(sp²)–H bonds is a powerful strategy in organic synthesis. For aldoximes, the C(sp²)–H bond of the oxime carbon is a target for reactions like difluoroalkylation, leading to the synthesis of difluoroalkylated ketoximes. These products are valuable as the difluoromethylene (CF₂) group can act as a bioisostere for hydroxyl or carbonyl groups. rsc.org

A visible-light-mediated, stereospecific C(sp²)–H difluoroalkylation of (Z)-aldoximes to (E)-difluoroalkylated ketoximes has been developed. rsc.org This reaction proceeds with retention of the oxime's configuration. rsc.org Mechanistic studies indicate the involvement of a difluoromethyl radical generated through a Single Electron Transfer (SET) pathway. rsc.org

The proposed mechanism for the visible-light-mediated difluoroalkylation typically involves a photoredox catalyst, such as fac-Ir(ppy)₃. rsc.orgacs.org The catalytic cycle is initiated by the excitation of the photocatalyst by visible light. The excited photocatalyst can then engage in an SET event with a difluoroalkyl source, generating a difluoromethyl radical. This radical then adds to the C=N bond of the aldoxime. Subsequent steps involving oxidation and deprotonation lead to the final difluoroalkylated ketoxime product and regeneration of the photocatalyst. rsc.orgacs.org

The reaction conditions, including the choice of photocatalyst, solvent, and additives, are critical for the efficiency of the C(sp²)–H difluoroalkylation. For instance, while photocatalysts like [Ir(ppy)₂(bpy)]PF₆ and Ir(dtbbpy)(ppy)₂[PF₆] showed some reactivity, fac-Ir(ppy)₃ was found to be more effective, significantly improving the yield of the desired product. rsc.org

Table 2: Optimization of Reaction Conditions for C(sp²)–H Difluoroalkylation of an Aldoxime

| Entry | Photocatalyst | Yield (%) |

| 1 | - | Trace |

| 2 | [Ir(ppy)₂(bpy)]PF₆ | < 10 |

| 3 | Ir(dtbbpy)(ppy)₂[PF₆] | < 10 |

| 4 | fac-Ir(ppy)₃ | 32 |

Data adapted from a study on the difluoroalkylation of a model aldoxime, demonstrating the effect of the photocatalyst on the reaction yield. rsc.org

The stereospecificity of this reaction is a key feature, suggesting a well-ordered transition state or a rapid radical trapping process that prevents isomerization of the oxime double bond. rsc.org This method provides a valuable route to stereospecifically difluoroalkylated oximes, which can be further transformed into other useful compounds like difluorinated β-ketoesters. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 2,3-Dichlorobenzaldehyde (B127699) oxime.

¹H-NMR Analysis of Aromatic and Oxime Protons

In the ¹H-NMR spectrum of 2,3-Dichlorobenzaldehyde oxime, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic and oxime protons are observed. The proton of the CH=N group appears as a singlet at approximately 8.57 ppm. researchgate.net The oxime hydroxyl proton (OH) also presents as a singlet at around 8.13 ppm. researchgate.net

The aromatic region of the spectrum displays signals for the three non-equivalent protons on the benzene (B151609) ring. The proton at position 4 (H4) resonates as a doublet of doublets at 7.73 ppm, with a coupling constant of J = 8.1 Hz. researchgate.net The proton at position 6 (H6) appears as a doublet of doublets at 7.49 ppm, with a coupling constant of J = 7.8 Hz. researchgate.net The proton at position 5 (H5) is observed as a triplet at 7.20 ppm, with coupling constants of J = 7.8 Hz and J = 8.1 Hz. researchgate.net

Table 1: ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH=N | 8.57 | s | - |

| OH | 8.13 | s | - |

| H4 | 7.73 | dd | 8.1 |

| H6 | 7.49 | dd | 7.8 |

| H5 | 7.20 | t | 7.8, 8.1 |

Data obtained in CDCl₃ at 300 MHz. researchgate.net

¹³C-NMR Investigations of Carbon Framework

The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbon of the oxime group (C=N) resonates at approximately 147.2 ppm. researchgate.net The carbon atoms of the benzene ring show distinct chemical shifts due to the effects of the chlorine substituents. The chemical shifts for the aromatic carbons are observed at 133.4 (C-3), 131.8 (C-2), 131.5 (C-4), 131.2 (C-1), 127.1 (C-6), and 125.0 (C-5) ppm. researchgate.net

Table 2: ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=N | 147.2 |

| C-3 | 133.4 |

| C-2 | 131.8 |

| C-4 | 131.5 |

| C-1 | 131.2 |

| C-6 | 127.1 |

| C-5 | 125.0 |

Data obtained in CDCl₃ at 75 MHz. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum exhibits a characteristic absorption band for the hydroxyl (O-H) group of the oxime, which is typically broad and appears in the region of 3379 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) of the oxime functionality shows a stretching vibration around 1600 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations and C=C stretching vibrations within the ring.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) for the protonated molecule [M+H]⁺ of this compound gives a calculated m/z value that is consistent with its molecular formula, C₇H₅Cl₂NO. researchgate.net The molecular formula indicates a monoisotopic mass of 188.974819 g/mol . epa.gov

X-ray Crystallography and Single Crystal Diffraction Studies

Determination of Crystal System and Space Group

For the analogous compound, 2,6-Dichlorobenzaldehyde (B137635) oxime, single-crystal X-ray diffraction studies have revealed its crystal structure. It crystallizes in the triclinic crystal system with the space group P1. nih.goviucr.org The unit cell parameters for this isomer have been determined, and the structure shows that the oxime group is twisted with respect to the dichlorobenzene ring. nih.goviucr.org Molecules are connected through O—H···N hydrogen bonds. nih.goviucr.org It is plausible that this compound would also form a crystalline solid, though its specific crystal system and space group would require dedicated experimental determination.

Analysis of Unit Cell Dimensions and Molecular Conformation

Key crystallographic parameters for the analogous 2,6-Dichlorobenzaldehyde oxime have been determined at a temperature of 296 K. nih.gov The asymmetric unit contains two independent molecules which are nearly identical in structure. nih.gov A notable conformational feature is the significant twist between the oxime fragment and the dichlorobenzene ring, with dihedral angles reported as 53.83(11)° and 42.99(14)° for the two molecules in the asymmetric unit. nih.gov This non-planar conformation is a result of steric hindrance from the ortho-substituted chlorine atoms. A similar twisted conformation would be anticipated for the 2,3-dichloro isomer, influenced by the electronic and steric effects of the chlorine substituents.

Table 1: Unit Cell Dimensions for 2,6-Dichlorobenzaldehyde oxime Note: This data is for the analogous 2,6-isomer and serves as a model for the expected crystal parameters of the 2,3-isomer.

| Parameter | Value nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8074 (1) |

| b (Å) | 14.3712 (2) |

| c (Å) | 14.3835 (3) |

| α (°) | 89.108 (1) |

| β (°) | 88.545 (1) |

| γ (°) | 85.296 (1) |

| Volume (ų) | 784.04 (3) |

| Z (molecules/unit cell) | 4 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of oximes is significantly influenced by intermolecular forces, particularly hydrogen bonding. scispace.com The oxime group can function as both a hydrogen-bond donor (via the -OH group) and an acceptor (via the nitrogen atom). scispace.com

In the crystal structure of the analogous 2,6-Dichlorobenzaldehyde oxime, the primary intermolecular interaction is a classic O-H···N hydrogen bond. nih.gov This interaction connects two symmetry-related molecules through an inversion center, forming a centrosymmetric dimer. nih.govresearchgate.net This specific arrangement is described as an R²₂(6) graph-set motif. nih.gov

Table 2: Hydrogen-Bond Geometry for 2,6-Dichlorobenzaldehyde oxime Note: This data is for the analogous 2,6-isomer.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N1ⁱ | 0.82 | 2.14 | 2.854 (2) | 145 |

| O2—H2···N2ⁱⁱ | 0.82 | 2.15 | 2.850 (2) | 144 |

| Symmetry codes: (i) -x, 1-y, 2-z; (ii) -x, 1-y, 1-z nih.gov |

In addition to hydrogen bonding, π-π stacking interactions are another potential force contributing to the crystal packing of aromatic compounds. The electron-poor nature of the dichlorinated benzene ring could facilitate stacking interactions with other aromatic systems. However, in the determined structure of the 2,6-isomer, the dominant organizing force is the hydrogen-bonded dimer formation, with the packing further stabilized by weaker van der Waals forces. nih.govresearchgate.net

Homogeneity Assessment and Purity Profiling Techniques

Assessing the homogeneity and purity of this compound is crucial for its application in research and synthesis. A suite of analytical techniques is employed to confirm the compound's identity, quantify its purity, and identify any potential impurities. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment, capable of separating the main compound from structurally similar impurities. researchgate.netchromatographyonline.com Using a diode-array detector (DAD) allows for spectral peak purity analysis, which helps to determine if a single chromatographic peak consists of one or multiple compounds. chromatographyonline.comtubitak.gov.tr

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds and is frequently used to determine purity levels. omicsonline.org When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantifying the compound and identifying impurities based on their mass-to-charge ratio and fragmentation patterns. omicsonline.orgvulcanchem.comsci-hub.ru

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity validation. researchgate.net These techniques confirm the molecular structure by identifying the chemical environment of each proton and carbon atom and can reveal the presence of impurities through extraneous signals in the spectrum. nih.gov

Other Methods:

Melting Point Analysis: A sharp and consistent melting point range is a classic indicator of a pure crystalline solid. For this compound, a reported melting point is in the range of 80-82°C. Any depression or broadening of this range can suggest the presence of impurities.

These methods are often used in combination to provide a comprehensive profile of the compound's purity and structural integrity. nih.govnih.gov

Table 3: Summary of Purity Profiling Techniques

| Technique | Purpose |

| HPLC | Quantifies purity, resolves isomers and impurities. researchgate.netchromatographyonline.com |

| GC / GC-MS | Assesses purity of volatile compounds, identifies impurities. omicsonline.orgvulcanchem.com |

| NMR Spectroscopy | Confirms molecular structure, detects structural impurities. researchgate.net |

| Melting Point | Indicates purity for crystalline solids. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Calculations for derivatives of 2,3-Dichlorobenzaldehyde (B127699) have been performed using methods like the B3LYP functional with a 6-311++G** basis set to analyze the molecule's characteristics. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one, synthesized from 2,3-dichlorobenzaldehyde, DFT calculations have been employed to obtain its optimized geometry. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for 2,3-Dichlorobenzaldehyde oxime is not detailed in the provided sources, analysis of a related isomer, (E)-2,4-Dichlorobenzaldehyde oxime, confirms that all its bond lengths and angles are within normal ranges for such structures. researchgate.net

Natural Bond Orbital (NBO) analysis is another critical technique used to study electronic structure. It examines charge delocalization and hyperconjugative interactions. For the aforementioned derivative of 2,3-Dichlorobenzaldehyde, NBO analysis indicated that resonance interactions, particularly the delocalization of electron density from the lone pairs of nitrogen atoms into empty orbitals, significantly contribute to the molecule's stability. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a 2,3-Dichlorobenzaldehyde Derivative (Note: Data is for (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one, derived from 2,3-dichlorobenzaldehyde) researchgate.net

| Parameter | Description |

| Methodology | DFT at B3LYP/6-311++G** level |

| Key Finding | Resonance interactions contribute significantly to molecular stabilization. |

| Rotatable Bonds | The derivative possesses 1 rotatable bond, influencing its conformational flexibility. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a smaller gap generally implies higher reactivity and polarizability. nih.govsemanticscholar.org

For (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one, FMO analysis revealed a relatively small energy gap, suggesting that the molecule is chemically reactive and could favor intramolecular interactions. researchgate.net The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a 2,3-Dichlorobenzaldehyde Derivative (Note: Data is for (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one) researchgate.net

| Orbital | Energy (Approximated) | Significance |

| HOMO | High Energy | Indicates the region of the molecule likely to donate electrons. |

| LUMO | Low Energy | Indicates the region of the molecule likely to accept electrons. |

| Energy Gap (ΔE) | Small | Suggests high chemical reactivity and a preference for intramolecular interactions. researchgate.net |

Global reactivity descriptors such as chemical hardness, electronic chemical potential, and global electrophilicity index can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. nih.govelixirpublishers.com

Computational methods can predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, while standard DFT calculations can predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. elixirpublishers.comscience.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an analytical technique that separates ions based on their size, shape, and charge. A key parameter derived from IMS is the collision cross section (CCS), which represents the effective area of the ion as it travels through a buffer gas. arxiv.org Predicting CCS values computationally for candidate structures and comparing them with experimental data is a powerful method for structural elucidation. arxiv.org While large databases of experimental and predicted CCS values exist for many chemical classes, specific predicted CCS data for this compound are not available in the searched literature. vanderbilt.edu

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, FMO)

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in different environments, such as in solution. diva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD can explore the potential energy surface and identify stable conformations and the transitions between them. semanticscholar.org

For complex molecules, MD simulations are essential for understanding how they interact with their surroundings and how their conformation changes in response to environmental factors. semanticscholar.orgfrontiersin.org Although specific MD simulation studies on this compound were not identified in the search, this technique would be highly applicable for analyzing its conformational landscape, particularly the orientation of the oxime group relative to the dichlorophenyl ring and the rotational barriers involved.

In Silico Predictions of Reactivity and Selectivity

In silico methods are widely used to predict the reactivity and selectivity of chemical compounds. As discussed, FMO analysis of a derivative of 2,3-Dichlorobenzaldehyde indicates high chemical reactivity due to a small HOMO-LUMO energy gap. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are another valuable tool. MEP surfaces illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These maps are used to predict how a molecule will interact with other reagents, identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov For instance, in a related Schiff base, the negative potential sites were found around electronegative atoms, while positive potentials were located near hydrogen atoms. nih.gov This information is critical for predicting the regioselectivity of reactions.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the derivative (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one predicted high gastrointestinal absorption, suggesting its potential suitability for intestinal absorption. researchgate.net

Elucidation of Reaction Pathways using Computational Methods

Computational chemistry is instrumental in elucidating complex reaction mechanisms. DFT calculations can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. nih.gov This allows researchers to understand the feasibility of a proposed mechanism and predict the conditions required for a reaction to occur.

For example, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions involving oximes, which are converted to nitrile oxides in situ. nih.govcore.ac.uk These studies can differentiate between stepwise and concerted pathways and explain the observed regioselectivity and stereoselectivity.

In a practical application related to a dichlorobenzaldehyde oxime, an electrochemical process was used to convert it into dichlorobenzonitrile. acs.org The study noted that this substrate was challenging in a batch reaction due to over-reduction. Computational modeling of the electrochemical reaction pathway could help to understand the factors leading to the side products and optimize the conditions in a flow-cell to improve the yield and selectivity of the desired product. acs.org

Derivatization and Synthetic Transformations of 2,3 Dichlorobenzaldehyde Oxime

Conversion to Nitriles (e.g., 2,3-Dichlorobenzonitrile)

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. For 2,3-Dichlorobenzaldehyde (B127699) oxime, this transformation yields 2,3-Dichlorobenzonitrile (B188945), a significant precursor in the manufacturing of pharmaceuticals and agrochemicals. beilstein-journals.orgresearchgate.net This conversion can be accomplished through various methods, including classical dehydration and modern electrochemical techniques.

The direct dehydration of 2,3-Dichlorobenzaldehyde oxime to form 2,3-Dichlorobenzonitrile involves the elimination of a water molecule. This can be achieved using a one-pot reaction starting from the corresponding aldehyde, where the oxime is formed in situ and subsequently dehydrated. A common approach involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in a solvent that facilitates both oxime formation and subsequent dehydration, such as formic acid or acetic acid. One reported method for the synthesis of 2,3-Dichlorobenzonitrile from 2,3-Dichlorobenzaldehyde via its oxime intermediate achieved a 78% yield. The reaction proceeds by heating the aldehyde with hydroxylamine hydrochloride and a base like sodium acetate (B1210297) in an aqueous formic acid solution.

The Beckmann rearrangement of aldoximes, typically catalyzed by acid, can also yield nitriles through a fragmentation mechanism following the conversion of the hydroxyl group into a good leaving group. masterorganicchemistry.comcareerendeavour.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference(s) |

| 2,3-Dichlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate, Formic acid, Water | Stirring at 80 °C | 2,3-Dichlorobenzonitrile | 78 |

Electrochemical methods offer a green and efficient alternative for the synthesis of nitriles from oximes, often operating under mild conditions. The electrochemical oxidation of dichlorobenzaldehyde oxime has been shown to be a viable route to the corresponding nitrile. niscpr.res.in In a comparative study, the yield of dichlorobenzonitrile was significantly improved from 41% in a standard batch reaction to 63% when using an undivided electrochemical flow-cell. niscpr.res.in This enhancement highlights the benefits of flow chemistry in electrochemical synthesis, which can improve efficiency and simplify the process by, for example, enabling the removal of the supporting electrolyte. niscpr.res.in

| Substrate | Method | Conditions | Product | Yield (%) | Reference(s) |

| Dichlorobenzaldehyde oxime | Batch electrolysis | - | Dichlorobenzonitrile | 41 | niscpr.res.in |

| Dichlorobenzaldehyde oxime | Undivided electrochemical flow-cell | - | Dichlorobenzonitrile | 63 | niscpr.res.in |

Dehydrative Methods

Regeneration of 2,3-Dichlorobenzaldehyde (Deoximation)

The regeneration of the parent carbonyl compound from its oxime, a process known as deoximation, is a crucial deprotection step in multi-step syntheses. niscpr.res.inacs.org This transformation can be carried out using either oxidative or reductive cleavage methods.

Oxidative deoximation involves the cleavage of the C=N bond using an oxidizing agent. Several reagents have been successfully employed for the conversion of this compound back to 2,3-Dichlorobenzaldehyde. For instance, treatment with quinolinium monofluorochromate(VI) in acetonitrile (B52724) provides the aldehyde in 85% yield upon heating. masterorganicchemistry.com Another effective method utilizes Caro's acid (peroxymonosulfuric acid) supported on silica (B1680970) gel, which achieves an 80% yield under irradiation. masterorganicchemistry.com Many other oxidative systems, such as those based on chromium(VI) reagents, N-halo compounds, and peroxides, are generally applicable for the deprotection of aromatic aldoximes. niscpr.res.inresearchgate.net

| Reagent(s) | Conditions | Yield (%) | Reference(s) |

| Quinolinium monofluorochromate(VI) | Acetonitrile, Heating, 5h | 85 | masterorganicchemistry.com |

| Caro's acid, Silica gel | Irradiation, 0.03h | 80 | masterorganicchemistry.com |

Reductive deoximation provides an alternative pathway to regenerate aldehydes from oximes, often under milder conditions that are compatible with other functional groups. While metal-catalyzed hydrogenation of oximes typically leads to amines, the intermediate imine can be hydrolyzed to the corresponding carbonyl compound. niscpr.res.in Milder and more selective methods have been developed using low-valent titanium reagents. nih.gov For example, a reagent system of titanium(III) chloride and stannous chloride (SnCl₂/TiCl₃) in an aqueous solvent effectively cleaves both ketoximes and aldoximes to their parent carbonyls in good to excellent yields at room temperature. nih.gov Another mild and efficient system for this transformation is titanium(IV) chloride combined with sodium iodide (TiCl₄/NaI). tandfonline.com These methods are valuable for their operational simplicity and effectiveness under gentle conditions, although specific yield data for this compound is not prominently reported.

Oxidative Cleavage Methods

Synthesis of Nitrogen-Containing Heterocycles and Derivatives from Oximes

This compound serves as a building block for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds. acs.org

One of the fundamental reactions of oximes is the Beckmann rearrangement, which transforms them into amides or lactams under acidic conditions. wikipedia.orgbyjus.com For aldoximes like this compound, this rearrangement typically results in the formation of a nitrile via a fragmentation pathway, as discussed in section 6.1.1. masterorganicchemistry.com

A more direct route to heterocycles is the use of aldoximes in cycloaddition reactions. For instance, related chloro-substituted benzaldehyde (B42025) oximes are known intermediates in the synthesis of isoxazoles. researchgate.net This generally involves converting the oxime to a hydroxamoyl chloride, which then undergoes a [3+2] cycloaddition reaction with an alkyne to form the isoxazole (B147169) ring.

Furthermore, a highly valuable synthetic strategy involves the deoximation of this compound (as described in section 6.2) to regenerate 2,3-Dichlorobenzaldehyde. The resulting aldehyde is a key precursor for various heterocyclic systems. For example, 2,3-Dichlorobenzaldehyde is used in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with an enamine and a β-ketoester to produce dihydropyridine derivatives, which are a class of calcium channel blockers. beilstein-journals.org The aldehyde can also participate in multicomponent reactions, such as reacting with a quinone and an ammonium (B1175870) source in an iron-catalyzed process to form substituted benzimidazoles. rsc.org These examples underscore the synthetic utility of the oxime as a stable precursor to the more reactive aldehyde, which can then be used to construct complex heterocyclic frameworks.

Formation of Hydroximinoyl Chlorides (Nitrile Oxide Precursors)

The conversion of aldoximes to hydroximinoyl chlorides is a fundamental step in the generation of nitrile oxides, which are highly reactive intermediates in 1,3-dipolar cycloaddition reactions. ijpcbs.com this compound can be readily converted to 2,3-dichlorobenzohydroximinoyl chloride.

One common method for this transformation involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMA). semanticscholar.orggoogle.com The reaction of this compound with NCS proceeds to furnish the corresponding hydroximinoyl chloride. semanticscholar.orggoogle.com This intermediate is often not isolated but is generated in situ for subsequent reactions.

The general procedure involves dissolving this compound in DMA, followed by the addition of NCS. The reaction mixture is stirred, typically at a controlled temperature, to facilitate the chlorination of the oxime. google.com The resulting hydroximinoyl chloride can then be treated with a base to eliminate hydrogen chloride, thereby generating the 2,3-dichlorobenzonitrile oxide. This nitrile oxide is a key species for the construction of various five-membered heterocyclic rings. ijpcbs.com

A study detailed the preparation of 2,6-dichlorobenzohydroximinoyl chloride from 2,6-dichlorobenzaldoxime (B1311563) using NCS in DMF, resulting in a 78% yield of the crystalline product. semanticscholar.org This method is applicable to a range of substituted benzaldoximes, including the 2,3-dichloro-substituted analogue.

Routes to Amides and Nitrones from Oximes

Oximes, including this compound, serve as precursors for the synthesis of amides and nitrones, which are important functional groups in organic chemistry and medicinal chemistry. mdpi.comnih.gov

Amide Formation:

The conversion of aldoximes to amides can be achieved through various methods, including iridium-catalyzed reactions. scispace.com An iridium-catalyzed process allows for the transformation of alcohols into amides via an in-situ generated oxime intermediate. While this specific study does not use this compound as a starting material, the methodology is applicable to a wide range of benzaldehyde oximes. scispace.com

Nitrone Formation:

Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize nitrogen-containing heterocycles. ethz.chsemanticscholar.org They can be synthesized from oximes through several routes. One approach involves the enantioselective iridium-catalyzed N-allylation of oximes to produce cyclic nitrones. ethz.chsemanticscholar.org Another method is the oxidation of hydroxylamines, which can be derived from the reduction of oximes.

While direct synthesis of a nitrone from this compound is not explicitly detailed in the provided context, the general principles of nitrone formation from aldoximes are well-established. These methods often involve N-alkylation or oxidation of the oxime or its derivatives.

Exploration of Isoxazole and Triazole Pharmacophores via Oxime Intermediates

The this compound intermediate is a crucial building block for the synthesis of isoxazole and triazole pharmacophores, which are prevalent in many biologically active compounds. researchgate.net

Isoxazole Synthesis:

Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. ijpcbs.com As established, this compound can be converted to 2,3-dichlorobenzonitrile oxide through a hydroximinoyl chloride intermediate. semanticscholar.orggoogle.com This in situ generated nitrile oxide can then react with various alkynes to yield 3-(2,3-dichlorophenyl)-substituted isoxazoles.

For instance, the reaction of a hydroximinoyl chloride with an alkyne in the presence of a base like triethylamine (B128534) leads to the formation of the isoxazole ring. semanticscholar.org A patent describes a method for preparing isoxazole compounds by reacting a halogenated oxime derivative with an acyl ester under alkaline conditions. google.com

Triazole Synthesis:

The 1,2,3-triazole ring is another important pharmacophore that can be accessed using intermediates derived from oximes. rsc.org While the direct conversion of this compound to a triazole is not described, the 1,2,3-triazole moiety is noted as a stable isostere of the oxime functional group in drug design. rsc.org This suggests that synthetic strategies might involve replacing the oxime group with a triazole ring to improve properties like metabolic stability. rsc.org The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. rsc.org

Functionalization via C-H Activation

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules efficiently.

Stereospecific C(sp2)–H Difluoroalkylation of (Z)-Aldoximes

Recent research has demonstrated the visible-light-mediated stereospecific C(sp²)–H difluoroalkylation of (Z)-aldoximes. rsc.org This methodology allows for the direct introduction of a difluoroalkyl group onto the aromatic ring of the aldoxime. The reaction typically employs an iridium photocatalyst and is conducted under mild conditions. rsc.org

While the specific example of this compound is not provided in the supporting information of the study, the general procedure is applicable to a range of substituted benzaldoximes. rsc.org The process involves mixing the (Z)-aldoxime with a difluoroalkylating agent in the presence of a photocatalyst and an additive like imidazole, followed by irradiation with blue light. rsc.org This reaction offers a novel route to synthesize difluoroalkylated oxime derivatives, which can be further transformed into other valuable compounds. rsc.org

The reaction conditions and outcomes for a variety of substrates are typically presented in tabular format in such studies, showcasing the scope and limitations of the method.

Role As a Versatile Synthetic Intermediate

Precursor in Fine Organic Chemical Synthesis

2,3-Dichlorobenzaldehyde (B127699) oxime is recognized as an important intermediate in fine organic synthesis. iucr.org It serves as a key starting material or building block for constructing more elaborate molecules. The oxime itself can be prepared from 2,3-dichlorobenzaldehyde and hydroxylamine (B1172632) hydrochloride. iucr.org In synthetic processes, the oxime functional group can undergo various transformations, such as dehydration to form nitriles. For instance, dichlorobenzaldehyde oxime was used as a substrate in an electrochemical flow-cell process to produce dichlorobenzonitrile, demonstrating its utility in modern synthetic methodologies. acs.org This reactivity makes it a valuable component in the toolkit of synthetic organic chemists for producing specialized chemical products.

Intermediate in the Synthesis of Insecticides (e.g., Benzoyl Urea Insecticides, referring to similar dichlorobenzaldehyde oxime isomers)

While direct synthesis routes for insecticides using the 2,3-isomer are not as commonly documented, the broader class of dichlorobenzaldehyde isomers is instrumental in producing agricultural chemicals. Specifically, isomers like 2,6-Dichlorobenzaldehyde (B137635) are key precursors in the synthesis of benzoylurea (B1208200) insecticides, such as hexaflumuron (B1673140) and diflubenzuron. These insecticides function by inhibiting chitin (B13524) synthesis in insects. The synthesis often involves the corresponding benzoyl isocyanate, which can be derived from the aldehyde. Given the structural similarities, dichlorobenzaldehyde oximes serve as important intermediates in the pathways leading to these agrochemicals. google.com

Building Block for Pharmaceutical Intermediates derived from 2,3-Dichlorobenzaldehyde precursors

The precursor to the oxime, 2,3-Dichlorobenzaldehyde, is a critical intermediate in the synthesis of several pharmaceutical compounds. guidechem.comnordmann.global Its dichlorinated phenyl structure is a key component for specific therapeutic agents. nordmann.global

Notable examples include:

Lamotrigine: This anti-epileptic drug is synthesized using 2,3-Dichlorobenzaldehyde as a key starting material. google.comguidechem.com The synthesis involves converting the aldehyde to 2,3-dichlorobenzoyl cyanide, which is then used to construct the triazine ring of the final drug molecule.

Felodipine (B1672334): A calcium channel blocker used to treat hypertension, Felodipine synthesis also utilizes 2,3-Dichlorobenzaldehyde. google.com The process involves a Knoevenagel condensation of the aldehyde with methyl acetoacetate (B1235776), followed by a Hantzsch-type dihydropyridine (B1217469) synthesis to form the core structure of the drug. beilstein-journals.orggoogle.com

The conversion of 2,3-Dichlorobenzaldehyde to its oxime is a step in various synthetic routes, positioning the oxime as a direct or indirect building block for these vital pharmaceutical intermediates.

Contribution to Complex Molecule Synthesis

The precursor aldehyde and its oxime derivative are fundamental in the construction of complex molecules, particularly heterocyclic compounds. The aldehyde group of 2,3-Dichlorobenzaldehyde readily participates in condensation reactions to form carbon-carbon bonds. For example, its reaction with active methylene (B1212753) compounds like methyl acetoacetate is a key step in building the precursors for dihydropyridine drugs like Felodipine. beilstein-journals.orggoogle.com

Furthermore, the aldehyde can be used in reactions like thioacetalization, where the carbonyl group is protected as a thioacetal. This is a crucial step in multi-step syntheses of complex organic molecules, allowing for selective reactions at other parts of the molecule. semanticscholar.org The conversion of the aldehyde to the oxime introduces a new functional group that can be further manipulated, expanding its utility in synthesizing complex structures with diverse functionalities.

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Transformation of Oximes

The synthesis and transformation of oximes are central to their application, and modern research is heavily focused on developing more efficient, selective, and robust catalytic systems. These efforts are moving beyond traditional methods, which often require harsh conditions, to embrace sophisticated metal-based and metal-free catalysts.

A significant area of development is the catalytic hydrogenation of oximes. This reaction is a direct pathway to valuable hydroxylamine (B1172632) and amine derivatives. bohrium.commdpi.com Historically, this transformation has been challenging due to the difficulty in reducing oximes and the propensity for the weak N-O bond to cleave, leading to primary amines as side products. researchgate.net Recent breakthroughs include the use of transition-metal-based homogeneous catalysts which have demonstrated high turnover numbers. researchgate.net For instance, iridium (Ir) catalytic systems have been developed for oxime hydrogenation, and cationic iridium complexes, activated by an acid co-catalyst, can selectively hydrogenate the carbon-nitrogen double bond of oximes to yield N-alkoxy amines. bohrium.comresearchgate.net Other noble metal catalysts based on platinum (Pt) and palladium (Pd) are actively used, particularly in pharmaceutical production, to convert ketones to amines via an oxime intermediate. mdpi.com The choice of catalyst and conditions can steer the selectivity; for example, a 5% Pt/C catalyst can favor hydroxylamine formation, while Pd/C under similar conditions yields the corresponding amine. mdpi.com

Beyond hydrogenation, other catalytic transformations are expanding the synthetic utility of oximes. The Beckmann rearrangement, a classic oxime reaction to produce amides, has been modernized with new catalytic systems that avoid the use of strong, hazardous acids. nih.gov Researchers have reported catalysis of the Beckmann rearrangement using boronic Lewis acids and calcium(II) salts, which activate the oxime oxygen to facilitate the rearrangement under milder conditions. nih.gov Furthermore, photocatalytic methods can generate iminyl radicals from oximes through deoxygenation, which can then undergo cyclization to produce valuable N-heterocycles like pyrrolines. rsc.org The cleavage of the N-O bond, which has an average energy of about 57 kcal/mol, is a key strategy, and various transition-metal catalysts (e.g., Ni, Cu, Pd) are used to mediate the formation of new C-N, C-O, or C-C bonds to construct diverse nitrogen-containing heterocycles. mdpi.com

| Catalytic System | Transformation | Key Features | Source |

|---|---|---|---|

| Iridium (Ir) Complexes | Asymmetric Hydrogenation | Produces chiral hydroxylamines; often requires an acid co-catalyst. | bohrium.comresearchgate.net |

| Palladium (Pd) & Platinum (Pt) | Selective Hydrogenation | Pd often yields amines, while Pt can be tuned for hydroxylamines. Widely used in pharmaceutical synthesis. | mdpi.com |

| Raney Nickel (Ni) | Hydrogenation | A non-noble metal alternative, often requiring basic conditions for high amine yields. | mdpi.com |

| Calcium (Ca(NTf₂)₂) & Boronic Acids | Beckmann Rearrangement | Milder alternatives to traditional strong acids for converting oximes to amides. | nih.gov |

| Copper (Cu) & Nickel (Ni) | N-O Bond Cleavage/Cyclization | Catalyzes cascade reactions to form various N-heterocycles like pyrrolines and phenanthridines. | mdpi.com |

Exploration of Advanced Electrochemical and Photochemical Applications of Oximes

The unique electronic properties of the oxime functional group make it a prime candidate for applications in electrochemistry and photochemistry. These fields offer novel ways to generate reactive intermediates and develop sensitive analytical tools.

Electrochemical Applications: A prominent application of oximes in electrochemistry is in the development of sensors for organophosphate (OP) compounds, which include toxic chemical warfare agents and pesticides. psu.eduaiche.org The detection mechanism is based on the chemical reaction between a keto-oxime and the OP compound, which produces cyanide ions. psu.eduaiche.org These cyanide ions can then be detected with high sensitivity using a cyanide ion-selective electrode. psu.edu Research has focused on optimizing these sensors by evaluating different oxime structures and solution pH, with a pH of 10 often found to be optimal. psu.edu To improve sensitivity and lower detection limits, these sensors are being enhanced with nanomaterials. For example, modifying electrodes with cerium dioxide (CeO2) nanoparticles or composites of gold nanoparticles (AuNPs) and cobalt oxide (Co3O4) has been shown to improve the catalytic oxidation of the oxime and enhance the sensor's response. researchgate.netresearchgate.net

Photochemical Applications: Photochemistry provides mild and powerful methods for oxime transformations. A significant advance is the use of visible-light-mediated energy transfer catalysis to achieve the photoisomerization of the thermodynamically stable (E)-oximes to the less stable (Z)-isomers. acs.orgnih.gov Access to these (Z)-oximes is synthetically valuable as it enables novel reactivity and regioselectivity. For example, it allows for a "nonclassical" Beckmann rearrangement where alkyl groups migrate preferentially over aryl groups, reversing the typical selectivity. acs.orgnih.gov This approach is tolerant of a wide variety of functional groups, highlighting the mildness of the reaction conditions. nih.gov

Furthermore, photocatalysis can be used to generate iminoxyl radicals from oximes, which are versatile intermediates in organic synthesis. nih.govd-nb.info These radicals can participate in various reactions, including cyclizations. rsc.orgd-nb.info A particularly innovative and sustainable application is the photocatalytic synthesis of cyclohexanone (B45756) oxime, a key precursor for nylon-6, using ambient air as the nitrogen source and ketone-alcohol (KA) oil. acs.orgnih.gov This process integrates a quantum dot (QD) photocatalyst with a molecular iron complex to drive the reduction of nitrogen oxides and subsequent C-N coupling, representing a green pathway to a high-value chemical. acs.orgnih.gov

| Method | Application | Principle / Key Finding | Source |

|---|---|---|---|

| Electrochemical Sensor | Organophosphate Detection | Oxime reacts with OP to produce cyanide, detected by an ion-selective electrode. Sensitivity enhanced by nanomaterials like CeO₂, AuNPs. | psu.eduaiche.orgresearchgate.netresearchgate.net |

| Photocatalytic Isomerization | Synthesis of (Z)-Oximes | Visible-light energy transfer converts stable (E)-oximes to reactive (Z)-isomers, enabling novel regioselectivity in reactions like the Beckmann rearrangement. | acs.orgnih.gov |

| Photocatalytic Synthesis | Green Production of Cyclohexanone Oxime | Uses ambient air (N₂), KA oil, and a CdS QD/Iron complex photocatalyst for sustainable oxime production. | acs.orgnih.gov |

| Photochemical/Electrochemical Radical Generation | Synthesis of Heterocycles | Generates iminoxyl radicals from oximes, which can undergo intramolecular cyclization to form N-heterocycles. | rsc.orgnih.govd-nb.info |

Integration with Flow Chemistry and Sustainable Methodologies in Oxime Synthesis

The push towards "green chemistry" has profoundly impacted synthetic organic chemistry, and the synthesis of oximes is no exception. This involves the adoption of sustainable methodologies and enabling technologies like continuous flow chemistry.

Flow Chemistry: Continuous flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, higher efficiency, and easier scalability. researchgate.net This technology is particularly well-suited for handling unstable or hazardous reagents and for optimizing reaction conditions. researchgate.net For oxime chemistry, flow reactors have been used to perform cycloaddition reactions to create diverse heterocyclic scaffolds. researchgate.net A key emerging area is the combination of electrochemistry with flow technology. Researchers have developed continuous flow electrochemical methods for the synthesis of selenofunctionalized isoxazolines from unsaturated oximes. nih.govacs.org This approach benefits from the precise control of flow reactors and the clean, reagent-free nature of electrochemistry, requiring only small amounts of supporting electrolyte and achieving high yields in short reaction times. nih.govacs.org

Sustainable Methodologies: Beyond flow chemistry, a broader focus on sustainability is guiding new synthetic strategies for oximes. This includes the use of greener solvents, employing recyclable catalysts, and designing reactions that run under ambient temperature and pressure. mdpi.com A prime example is the development of a Pt/CeO₂-ZrO₂ catalyst for the selective hydrogenation of oximes in a "green" THF:H₂O solvent system under ambient conditions. mdpi.com This holistic approach also extends to the synthesis of the starting materials, using solvent-free mechanochemical methods to prepare the oximes. mdpi.com

Another significant advancement is the use of electrosynthesis to produce oximes from waste materials. A novel strategy employs a zinc-based catalyst to electrosynthesize oximes in high yields from nitrates (NO₃⁻)—a common water pollutant—and various aldehydes or ketones in an acidic electrolyte. rsc.orgrsc.org This process converts a pollutant into a valuable chemical intermediate, representing a highly attractive green strategy for nitrogen resource recycling. rsc.org

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex relationships between the molecular structure of oximes and their chemical reactivity. nih.govacs.org These advanced models provide insights that are often inaccessible through experimental means alone, allowing for the prediction of reaction mechanisms, the rationalization of experimental outcomes, and the design of new, more efficient reactions.

Computational studies have been used to investigate the mechanisms of fundamental oxime reactions. For example, DFT calculations were employed to assess the intramolecular oxime transfer reaction that forms isoxazolines. nih.govacs.org These studies mapped the reaction profile and identified the highest energy barriers, such as the water-addition and -expulsion steps, which was consistent with experimental evidence. nih.govacs.orgacs.org Similarly, the mechanism of acid-catalyzed oxime formation has been analyzed using DFT, providing a deeper understanding of the role of organocatalysts like aniline (B41778) in accelerating the reaction rate. researchgate.net

Structure-reactivity relationships are also being explored to predict how substituents on the oxime molecule affect its behavior. One study used DFT to evaluate how different functional groups on aliphatic oximes influence their reactivity as copper chelating agents, which is relevant for their application in mineral flotation. researchgate.net The calculations successfully predicted the order of affinity for copper species based on the substituent, providing an atomic-level understanding that can guide the design of better flotation collectors. researchgate.net By combining computational predictions with experimental results, researchers can validate their models and build a comprehensive picture of reactivity trends. nih.govacs.org This synergy between theory and experiment is crucial for screening new reaction scenarios and designing molecules like 2,3-Dichlorobenzaldehyde (B127699) oxime for specific applications, whether in materials science, medicinal chemistry, or catalysis. acs.orgscilit.com

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dichlorobenzaldehyde oxime, and how can reaction conditions be optimized?